SIRT1 Inhibitory Potency: Micromolar Activity Distinct from High-Potency EX-527
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid inhibits SIRT1 with an IC50 of 2.80 µM, as determined by fluorimetric enzyme assay using AMC-Arg-His-Lys-Lys(Ac) substrate [1]. In contrast, the clinical-stage SIRT1 inhibitor EX-527 (Selisistat) exhibits nanomolar potency with reported IC50 values ranging from 38 nM to 98 nM in cell-free assays . This approximately 29-fold to 74-fold difference in potency positions the target compound as a moderate-affinity tool suitable for distinct experimental contexts where nanomolar SIRT1 inhibition is either unnecessary or undesirable.
| Evidence Dimension | SIRT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.80 µM (2800 nM) |
| Comparator Or Baseline | EX-527: 0.038-0.098 µM (38-98 nM) |
| Quantified Difference | ~29- to 74-fold lower potency |
| Conditions | Fluorimetric enzyme assay with AMC-Arg-His-Lys-Lys(Ac) substrate for target; cell-free deacetylase assay for EX-527 |
Why This Matters
Procurement of this compound enables SIRT1 inhibition studies requiring micromolar-range activity rather than the nanomolar potency of EX-527, providing a useful tool for SAR exploration or as a control with distinct potency characteristics.
- [1] BindingDB Entry: BDBM50336799. IC50: 2.80E+3 nM for SIRT1 inhibition using AMC-Arg-His-Lys-Lys(Ac) substrate in fluorimetric enzyme assay. View Source
